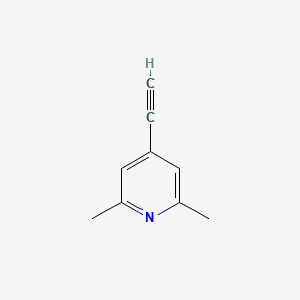

4-Ethynyl-2,6-dimethyl-pyridine

Vue d'ensemble

Description

4-Ethynyl-2,6-dimethyl-pyridine is a chemical compound with the molecular formula C9H9N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of pyridine derivatives, including 4-Ethynyl-2,6-dimethyl-pyridine, can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . Another approach involves a reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift .Molecular Structure Analysis

The molecular structure of 4-Ethynyl-2,6-dimethyl-pyridine consists of a pyridine ring with ethynyl (C≡CH) and methyl (CH3) substituents. The ethynyl group is attached at the 4-position of the pyridine ring, while the methyl groups are attached at the 2 and 6 positions .Chemical Reactions Analysis

Pyridine derivatives, including 4-Ethynyl-2,6-dimethyl-pyridine, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides in the presence of a palladium catalyst . They can also undergo direct C-4-H alkylation with alkyl halides .Physical And Chemical Properties Analysis

4-Ethynyl-2,6-dimethyl-pyridine has a molecular weight of 131.18 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, would require further experimental data.Applications De Recherche Scientifique

Organic Synthesis

4-Ethynyl-2,6-dimethyl-pyridine is utilized in organic synthesis, particularly in the construction of complex pyridine derivatives. It serves as a precursor in multicomponent reactions, where it can be transformed into various triaryl pyridines and pyrimidines . These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Pharmaceutical Research

In pharmaceutical research, this compound finds application in the synthesis of heterocyclic compounds, which are often the backbone of drug molecules. It is used to create analogs of known pharmacologically active molecules, potentially leading to the development of new therapeutic agents .

Materials Science

The compound’s role in materials science includes the development of new polymeric materials. Its ethynyl group can participate in polymerization reactions, leading to the formation of novel polymers with potential applications in electronics, coatings, and as functional materials .

Chemical Engineering

In chemical engineering, 4-Ethynyl-2,6-dimethyl-pyridine is used in process optimization and the development of synthetic methodologies. Its incorporation into larger molecular structures can improve the efficiency of synthesis processes, leading to cost-effective production of chemicals .

Biochemistry

Biochemically, the compound is involved in the study of enzyme interactions and biochemical pathways. It can act as a mimic or inhibitor of naturally occurring compounds, aiding in the understanding of biological processes and the discovery of new biochemical tools .

Environmental Applications

Environmental applications of 4-Ethynyl-2,6-dimethyl-pyridine include its use as a building block for the synthesis of compounds that can degrade environmental pollutants. It can also be used to create sensors for the detection of hazardous substances in the environment .

Mécanisme D'action

Target of Action

It is known that pyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . The process involves oxidative addition with electrophilic organic groups, where palladium donates electrons to form a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions, it may be involved in the synthesis of complex organic compounds .

Result of Action

Given its potential role in sm cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

In the context of sm cross-coupling reactions, the success of these reactions is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

4-ethynyl-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-4-9-5-7(2)10-8(3)6-9/h1,5-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADAGOMYXYMHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517606 | |

| Record name | 4-Ethynyl-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2,6-dimethyl-pyridine | |

CAS RN |

86520-95-8 | |

| Record name | 4-Ethynyl-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1626073.png)